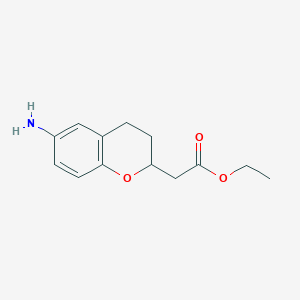

Ethyl 2-(6-aminochroman-2-yl)acetate

Description

Properties

CAS No. |

181074-34-0 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetate |

InChI |

InChI=1S/C13H17NO3/c1-2-16-13(15)8-11-5-3-9-7-10(14)4-6-12(9)17-11/h4,6-7,11H,2-3,5,8,14H2,1H3 |

InChI Key |

FOBRYDDFZKXCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCC2=C(O1)C=CC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity: Amino-substituted chroman derivatives (e.g., target compound) are hypothesized to exhibit enhanced CNS activity due to amine-mediated blood-brain barrier penetration. In contrast, nitro- or chloro-substituted analogs () may prioritize peripheral targets .

- Synthetic Accessibility: Chroman derivatives often require multi-step ring-closing strategies, whereas indazole or quinazolinone analogs benefit from modular heterocycle synthesis (e.g., cyclocondensation) .

- Stability: Sulfinyl and nitro groups () may confer oxidative instability compared to the amino group, which is more resistant to degradation .

Q & A

Q. What are the optimal laboratory methods for synthesizing Ethyl 2-(6-aminochroman-2-yl)acetate?

- Methodological Answer : Synthesis typically involves esterification of the chroman-2-yl acetic acid precursor with ethanol under acidic catalysis. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for the amine group, can improve yield and purity. Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases is recommended to track intermediates . Post-synthesis purification via column chromatography or recrystallization ensures product isolation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : 1H NMR analysis in deuterated chloroform (CDCl3) resolves key structural features:

- Chroman ring protons : Aromatic signals between δ 6.5–7.5 ppm (coupling patterns indicate substitution).

- Ethyl ester group : Triplet at δ 1.2–1.4 ppm (CH3) and quartet at δ 4.1–4.3 ppm (CH2).

- Acetate methylene : Singlet or multiplet near δ 3.5–4.0 ppm (CH2 adjacent to ester).

- Amine proton : Broad singlet at δ 1.5–2.5 ppm (if unprotected). Use DEPT or HSQC for unambiguous assignment .

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). For disordered regions, use PART or SUMP instructions in SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:

- HOMO-LUMO gaps : Predict reactivity and charge-transfer behavior.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.

- Correlation energy : Use the Colle-Salvetti formula adapted for density functionals to improve accuracy . Validate results against experimental UV-Vis or cyclic voltammetry data.

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from twinning, disorder, or incorrect space-group assignment. Mitigation strategies:

- Twin refinement : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.

- High-resolution data : Collect data to <0.8 Å resolution to resolve disorder.

- Validation tools : Check ADDSYM/PLATON for missed symmetry .

Q. What analytical approaches are effective for tracking reaction intermediates during synthesis?

- Methodological Answer : Combine GC-MS and TLC for real-time monitoring:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Identify intermediates via NIST library matching of fragmentation patterns (e.g., m/z peaks for ester or chroman fragments) .

- TLC : Visualize under UV (254 nm) or stain with ninhydrin for amine detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.